2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide
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Overview
Description
2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide is an organic compound that features a bromophenyl group, a cyanomethyl group, and a pyrrolidinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide typically involves the following steps:
Nitrile Formation: The addition of a cyanomethyl group.
Pyrrolidine Addition: The incorporation of the pyrrolidinylacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and nitrile formation reactions, followed by the addition of the pyrrolidinylacetamide group under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of bromophenyl ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the nitrile and pyrrolidinylacetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenylacetic acid
- 3-Bromobiphenyl
- Brophebarbital
- Choline m-bromophenyl ether
Uniqueness
2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrrolidinylacetamide moiety distinguishes it from simpler bromophenyl compounds, providing additional sites for interaction and modification.
Properties
IUPAC Name |
2-(3-bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c15-12-5-3-4-11(10-12)13(14(19)17-7-6-16)18-8-1-2-9-18/h3-5,10,13H,1-2,7-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPZJOAZQPUBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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